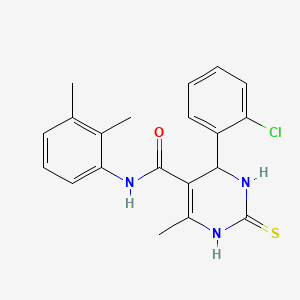

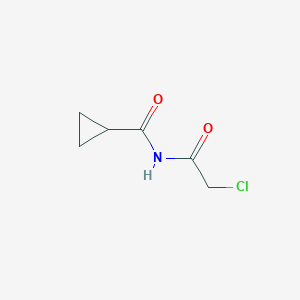

![molecular formula C21H15F3N4O2 B2896517 3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-80-6](/img/structure/B2896517.png)

3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported to involve Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields . Many functional groups are well tolerated under these direct C–H arylation conditions .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives primarily involve Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Pyrido[2,3-d]pyrimidines have been identified as potential anticancer agents. They have a broad spectrum of activities, including antitumor effects . They can target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .

Antibacterial Agents

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activities . This makes them potential candidates for the development of new antibiotics.

CNS Depressants

Pyrido[2,3-d]pyrimidines have been found to have CNS depressive effects . This suggests they could be used in the treatment of conditions like anxiety, insomnia, and seizures.

Anticonvulsant Agents

The anticonvulsant activity of pyrido[2,3-d]pyrimidines makes them potential candidates for the treatment of epilepsy .

Antipyretic Agents

Pyrido[2,3-d]pyrimidines also have antipyretic (fever-reducing) activities . This could make them useful in the treatment of conditions associated with fever.

Fluorescent Probes

Compounds with pyridin-2-yl groups, similar to the one in your compound, have been used to create fluorescent probes . These probes are sensitive, selective, and non-toxic, making them useful in biomedical research, environmental monitoring, and food safety .

Photophysical Behavior Study

The photophysical behavior of compounds with pyridin-2-yl groups has been studied extensively . These studies have led to the development of materials with multicolor fluorescent and phosphorescent behavior, which have potential applications in various fields .

Occupational Exposure Limits

While not directly related to the compound , the term “F2437” is associated with a research project focused on deriving occupational exposure limits for airborne chemicals . This is an important aspect of ensuring safety in workplaces where such chemicals are used .

Wirkmechanismus

Target of Action

The primary target of F2437-0379 is a particular enzyme known as kinase . Kinases are enzymes that play a pivotal role in cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis .

Mode of Action

F2437-0379 functions by inhibiting kinase . By selectively inhibiting these kinases, F2437-0379 can modulate aberrant signaling pathways that are often hijacked in pathological conditions, thereby restoring normal cellular functions . One of the distinguishing features of F2437-0379’s mechanism is its high specificity. Unlike traditional therapies that may exert wide-ranging effects on multiple pathways, F2437-0379 has been engineered to target specific kinases with minimal off-target effects .

Biochemical Pathways

The inhibition of kinase by F2437-0379 affects cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse pathological conditions .

Pharmacokinetics

Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . The drug’s ability to penetrate cellular membranes efficiently allows it to reach intracellular targets, enhancing its therapeutic efficacy .

Result of Action

F2437-0379 shows considerable promise in targeting malignancies that are driven by dysregulated kinase activity, such as specific subtypes of leukemia, lung cancer, and breast cancer . In these cancers, mutations or overexpression of kinases contribute to uncontrolled cell proliferation and survival . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse tumor progression .

Eigenschaften

IUPAC Name |

3-(pyridin-4-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2/c22-21(23,24)16-4-1-3-15(11-16)13-27-17-5-2-8-26-18(17)19(29)28(20(27)30)12-14-6-9-25-10-7-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGYYPCPCXWQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

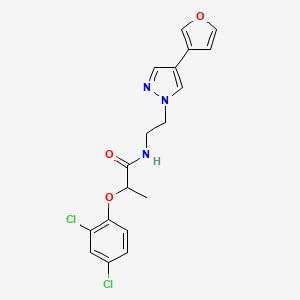

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

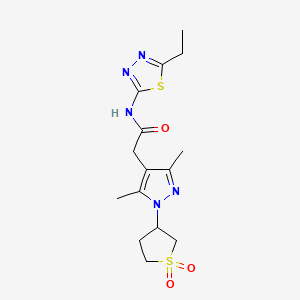

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

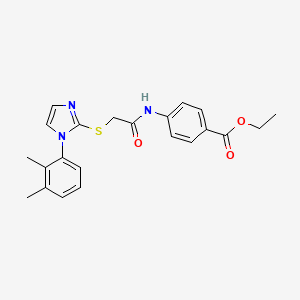

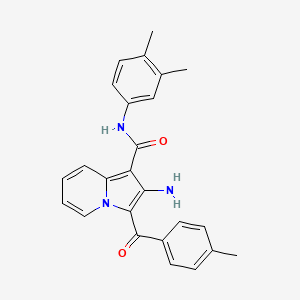

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)

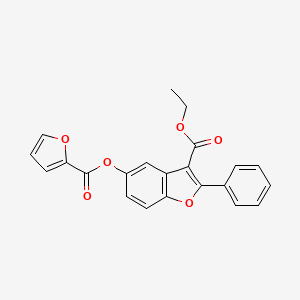

![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)